TH-263

Description

Properties

IUPAC Name |

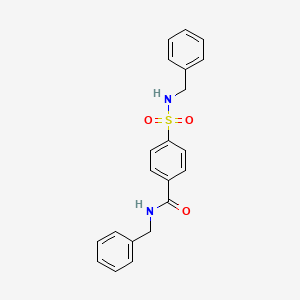

N-benzyl-4-(benzylsulfamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-21(22-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)27(25,26)23-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGVJMITKNOVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into the AAPM TG-263 Report: Standardizing Nomenclature in Radiation Oncology

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of the American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) report in standardizing nomenclature for radiation oncology. This document outlines the core principles, provides structured data tables for quantitative information, and visualizes key workflows and logical relationships to facilitate understanding and implementation.

The AAPM TG-263 report, "Standardizing Nomenclatures in Radiation Oncology," was established to address a significant obstacle in the advancement of radiation oncology: the lack of a standardized language for naming anatomical structures and for describing dosimetric data.[1][2][3] This inconsistency hindered the ability to effectively pool data from multiple institutions for clinical trials, conduct large-scale outcomes research, and ensure clarity and safety in clinical practice.[4] The task group, a multi-disciplinary and multi-national collaboration of physicists, physicians, dosimetrists, and industry vendors, developed a set of consensus guidelines to bring much-needed uniformity to the field.

The primary objective of the TG-263 report is to provide a standardized nomenclature for:

-

Anatomical Structures: This includes both treatment targets (e.g., tumors) and organs at risk (OARs).

-

Dose-Volume Histogram (DVH) Metrics: These metrics are crucial for quantifying the radiation dose delivered to different structures.

By establishing a common lexicon, the report aims to enhance the accuracy and efficiency of data exchange, improve the reliability of clinical trial results, and ultimately, contribute to safer and more effective patient care.

Core Principles of TG-263 Nomenclature

The recommendations put forth by TG-263 are guided by several key principles designed to ensure clarity, consistency, and compatibility across different treatment planning systems and software platforms.

Non-Target Structure Nomenclature

A foundational aspect of the report is the standardization of names for organs at risk. The guiding principles for non-target structure nomenclature are summarized below:

| Principle | Description |

| Character Limit | Structure names are limited to 16 characters to ensure compatibility with a wide range of clinical software. |

| Case Insensitivity | To avoid ambiguity, structure names must be unique regardless of capitalization. |

| Prohibited Characters | The use of spaces and certain special characters that could interfere with software interpretation is disallowed. |

| Laterality | A standardized method for denoting laterality (left or right) is defined using suffixes ("_L" and "_R"). |

| Approved Prefixes & Suffixes | A list of approved prefixes and suffixes is provided to denote specific characteristics of a structure (e.g., "z" prefix for structures used only for optimization). |

Target Structure Nomenclature

Recognizing the complexity and variability in defining treatment targets, TG-263 provides a framework of guiding principles rather than a rigid, exhaustive list of names. This approach allows for flexibility while maintaining a parsable structure for automated data extraction.

| Component | Description | Example |

| Base Name | The primary anatomical site or tumor type. | PTV |

| Dose Level | The prescribed dose to the target volume. | 5040 |

| Laterality | Specifies the side of the body. | _R |

| Anatomical Modifiers | Additional descriptors to specify the location. | LN_Axillary |

| Phasing/Boost Info | Indicates the treatment phase or if it's a boost volume. | boost |

Dose-Volume Histogram (DVH) Metric Nomenclature

The report provides a standardized syntax for describing DVH metrics, which is essential for consistent reporting and analysis of treatment plans. This syntax is designed to be both human-readable and machine-parsable.

The general format for DVH metric nomenclature is:

MetricType_StructureName_Parameter(s)_[Units]

| Component | Description | Example |

| Metric Type | The type of DVH metric (e.g., V, D, Mean, Max). | V |

| Structure Name | The standardized name of the structure of interest. | Lung_L |

| Parameter(s) | The specific value(s) associated with the metric. | 20Gy |

| Units | The units of the reported value. | [%] |

| Full Metric | A complete, standardized DVH metric. | V20Gy_Lung_L[%] |

Experimental Protocols and Methodologies

The development of the TG-263 recommendations was not based on a single set of experiments in the traditional sense. Instead, the "experimental protocol" involved a rigorous, multi-year consensus-building process.

Methodology for Developing the TG-263 Recommendations:

This process involved:

-

Initial Data Collection: A survey of existing nomenclature practices at various institutions was conducted to understand the scope of the inconsistencies.

-

Task Group Formation: A large and diverse task group was assembled to ensure the recommendations would be broadly applicable and widely accepted.

-

Drafting of Principles: Based on the initial data and expert consensus, the task group developed the foundational principles for the standardized nomenclature.

-

Pilot Testing: The draft nomenclature was piloted in a variety of clinical settings to assess its feasibility and identify any practical challenges.

-

Iterative Refinement: The feedback from the pilot implementations was used to refine and improve the proposed standards.

-

Peer Review and Endorsement: The finalized report was then reviewed and endorsed by major professional organizations in the field, including the AAPM, the American Society for Radiation Oncology (ASTRO), and the European Society for Radiotherapy and Oncology (ESTRO).

Logical Relationships in TG-263 Implementation

The successful adoption of the TG-263 guidelines within a clinical or research setting involves a coordinated effort across different teams and systems. The following diagram illustrates the logical flow of information and the key stakeholders involved in this process.

This workflow highlights how the TG-263 standard integrates into the daily operations of a radiation oncology department, influencing how structures are named from the outset and ensuring that the data recorded in the Oncology Information System and subsequently used for research is consistent and reliable.

Conclusion

The AAPM TG-263 report represents a landmark achievement in the effort to standardize the language of radiation oncology. For researchers, scientists, and drug development professionals, a thorough understanding and adoption of these guidelines are paramount. By facilitating the aggregation of high-quality, consistent data, the TG-263 report not only enhances the power of clinical trials and retrospective studies but also paves the way for the development of more robust and personalized cancer therapies. The continued adoption and implementation of these standards will be a critical driver of innovation and improvement in the field.

References

aapm tg-263 summary for radiation oncology

An In-depth Technical Guide to AAPM Task Group 263: Standardizing Nomenclatures in Radiation Oncology

Introduction

The American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) was established to create a consensus on standardized nomenclatures in radiation oncology.[1][2][3] This initiative addresses a significant barrier in the field: the lack of a uniform language for naming anatomical structures, target volumes, and dosimetric data.[4][5] Such inconsistencies hinder the aggregation of data for clinical trials, compromise the quality and safety of patient care, and impede the development of automated data-driven systems. This technical guide provides a comprehensive overview of the core recommendations of TG-263, tailored for researchers, scientists, and drug development professionals.

The primary goal of TG-263 is to provide a standardized framework for naming conventions to be used in clinical trials, data-pooling initiatives, population-based studies, and routine clinical practice. The recommendations are the result of a collaborative effort by a diverse group of 57 international stakeholders, including physicists, physicians, dosimetrists, and representatives from various professional organizations and vendors.

Core Recommendations of TG-263

The core of the TG-263 report is the standardization of:

-

Structure Names: Uniform names for targets and organs-at-risk (OARs) across different imaging and treatment planning systems.

-

Dosimetric Data: A consistent nomenclature for dose-volume histogram (DVH)-based metrics.

-

Implementation Templates: Templates to facilitate the adoption of these standards by clinical trial groups and software users.

-

Nomenclature Schema: A formal structure that can accommodate future additions and modifications.

Data Presentation: Standardized Nomenclatures

The following tables summarize the standardized nomenclature for target volumes and DVH metrics as recommended by TG-263.

Table 1: Standardized Nomenclature for Target Volumes

| Target Type | Primary Name Convention | Example | Notes |

| Gross Tumor Volume | GTV_[modifier] | GTV_LN | "LN" for lymph node. Modifiers should be from a predefined list. |

| Clinical Target Volume | CTV_[modifier] | CTV_Boost | Modifiers indicate treatment phase or relative dose level. |

| Planning Target Volume | PTV_[modifier] | PTV_High | The use of relative dose levels (e.g., High, Mid, Low) is strongly recommended over absolute dose values. |

| Planning Risk Volume | PRV_[structure] | PRV_SpinalCord | For organs-at-risk requiring a margin. |

Table 2: Standardized Nomenclature for Dose-Volume Histogram (DVH) Metrics

| Metric Type | Format | Example | Description |

| Volume receiving at least a certain dose | V(Dose)[Unit] | V20Gy[cc] | Volume in cubic centimeters receiving at least 20 Gray. |

| Percent volume receiving at least a certain dose | V(Dose)[%] | V50.4Gy[%] | Percentage of the structure's volume receiving at least 50.4 Gray. |

| Dose to a certain percentage of the volume | D(Volume)[Unit] | D95%[Gy] | Dose in Gray received by 95% of the volume. |

| Dose to a certain absolute volume | D(Volume)[Unit] | D1cc[cGy] | Dose in centiGray received by 1 cubic centimeter of the volume. |

| Mean Dose | Mean[Unit] | Mean[Gy] | The mean dose to the structure in Gray. |

| Maximum Dose | Max[Unit] | Max[cGy] | The maximum dose to the structure in centiGray. |

| Minimum Dose | Min[Unit] | Min[Gy] | The minimum dose to the structure in Gray. |

Experimental Protocols: Methodology for Implementation

TG-263 provides a recommended workflow for the clinical implementation of the standardized nomenclature. This process is designed to be adaptable to various clinical settings, from large academic centers to smaller community clinics.

Suggested Implementation Workflow:

-

Form a Multidisciplinary Team: Assemble a team that includes radiation oncologists, medical physicists, dosimetrists, and IT personnel.

-

Review and Adopt TG-263 Standards: The team should thoroughly review the TG-263 report and formally adopt the standardized nomenclature.

-

Develop a Short-Term and Long-Term Plan: Create a phased implementation plan. It may be practical to start with non-target structures on a site-by-site basis before implementing target nomenclature clinic-wide.

-

Vendor Communication: Engage with treatment planning system and oncology information system vendors to ensure compatibility and support for the standardized names.

-

Staff Training and Education: Conduct comprehensive training for all staff involved in the treatment planning and delivery process.

-

Update Clinical Protocols and Templates: Revise all relevant clinical protocols, data collection forms, and treatment planning templates to reflect the new nomenclature.

-

Quality Assurance: Implement a quality assurance program to monitor the correct and consistent use of the new nomenclature. This can include automated script-based checks.

Mandatory Visualization: Diagrams

The following diagrams illustrate the logical relationships and workflows described in the TG-263 report.

Caption: Logical hierarchy of standardized structure nomenclature.

Caption: Schema for constructing standardized DVH metric nomenclature.

References

- 1. aapm.org [aapm.org]

- 2. AAPM Reports - Standardizing Nomenclatures in Radiation Oncology (2018)Nomenclatures in Radiation Oncology [aapm.org]

- 3. American Association of Physicists in Medicine Task Group 263: Standardizing Nomenclatures in Radiation Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. American Association of Physicists in Medicine Task Group 263: Standardizing Nomenclatures in Radiation Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Advancement of TG-263: A Technical Guide to Standardized Nomenclature in Radiation Oncology

For Immediate Release

A comprehensive technical guide detailing the history, evolution, and core principles of the American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) guidelines has been compiled for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the development of standardized nomenclatures for radiation oncology, aiming to enhance safety, interoperability, and data aggregation for clinical trials and research.

The TG-263 report, officially published in early 2018, emerged from the critical need to address inconsistencies in the naming of targets, normal tissue structures, and treatment planning metrics within the radiation oncology community.[1] Such variability posed a significant barrier to multi-institutional data pooling, the development of "big data" analytics, and the automation of quality assurance processes.[2][3]

A Collaborative Foundation: The Formation of Task Group 263

To tackle this challenge, the AAPM assembled Task Group 263, a diverse and international consortium of 57 stakeholders. This group comprised hospital-based physicists (33), physicians (15), vendor representatives (8), and a dosimetrist.[1] The collaboration included members from the AAPM, the American Society for Radiation Oncology (ASTRO), and the European Society for Radiation Oncology (ESTRO), as well as representatives from major clinical trial groups such as NRG Oncology, the Radiation Therapy Oncology Group (RTOG), and the Children's Oncology Group (COG).[4]

The primary charge of TG-263 was to establish comprehensive guidelines for standardizing:

-

Structure names across various image processing and treatment planning systems.

-

Nomenclature for dosimetric data, particularly dose-volume histogram (DVH)-based metrics.

-

Templates to facilitate the adoption of these standards by clinical trial groups.

-

A forward-looking formalism to accommodate the future addition of new structures.

The Evolution from Inception to Implementation

The development of the TG-263 guidelines followed a structured, multi-stage process. This evolution can be visualized as a progression from identifying the problem to establishing a sustainable and adaptable solution.

References

A Technical Guide to the Core Recommendations of the TG-263 Task Group

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key recommendations from the American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263). The primary objective of TG-263 is to standardize nomenclatures in radiation oncology for targets, normal tissue structures, and dosimetric data.[1][2][3] This standardization is crucial for enhancing safety and quality in clinical practice and for enabling the pooling of data for research, registries, and clinical trials.[1][4] The lack of standardized nomenclature has been a significant barrier to the aggregation of data for these purposes.

The TG-263 report provides a consensus-based framework for naming conventions to be used across different image processing and treatment planning systems. These recommendations were developed by a diverse group of international stakeholders, including physicists, physicians, dosimetrists, and vendor representatives.

Key Recommendations for Structure Nomenclature

A core component of the TG-263 report is the standardization of names for contoured structures, including both targets and organs at risk (OARs). The goal is to create a consistent and machine-readable naming system that reduces ambiguity and errors.

General Principles for Non-Target Structure Naming:

The following table summarizes the general principles for naming non-target structures, such as OARs.

| Principle | Recommendation | Example |

| Primary Name Format | Structure categorization proceeds from general to specific, with laterality at the end. | Femur_Head_L for the left femoral head. |

| Reverse Order Name Format | Laterality may precede the organ name to ensure visibility in systems with character limits. | L_Femur_Head |

| Capitalization | The first letter of each structure category is capitalized. | SpinalCord, Brainstem |

| No Spaces | Underscores (_) are used to separate components of a name instead of spaces. | OpticNerve_L |

| Plurality | Plurality of compound structures is indicated with an 's' or 'i'. | Lungs, Hippocampi |

| Partial Contours | A tilde (~) prefix is used to identify partially contoured structures. | ~SpinalCord |

| Segmented Volumes | A "!" character suffix is used to define segmented volumes when they are used. | PTV_5000! |

Table 1: General Principles for Non-Target Structure Naming

A comprehensive spreadsheet of standardized structure names is provided as a resource by the AAPM.

Recommendations for Target Structure Nomenclature

Due to the wide variability in clinical practice, TG-263 established a set of guiding principles for naming target structures rather than a single prescriptive standard. This approach allows for the creation of computer algorithms to parse the names.

| Component | Convention | Example |

| Target Type | Must be one of the following: GTV, CTV, ITV, PTV, IGTV. | PTV_High |

| Dose Level | Can be relative (e.g., High, Mid, Low) or numerical in cGy. | PTV_5040 or PTV_High |

| Laterality | Suffixes _L, _R, or _B for left, right, or bilateral. | CTV_LN_L |

| Anatomic Site | A descriptor for the anatomic location. | GTV_T (for tumor), CTV_N (for nodal) |

Table 2: Guiding Principles for Target Structure Nomenclature

The use of relative dose levels (e.g., PTV_High) is often preferred as it provides flexibility in adaptive radiotherapy scenarios.

Workflow for Applying TG-263 Structure Nomenclature

The following diagram illustrates the logical workflow for applying the TG-263 naming conventions to a new structure.

Recommendations for Dose-Volume Histogram (DVH) Nomenclature

Standardizing the nomenclature for DVH metrics is another critical recommendation of TG-263, aimed at ensuring that data from different systems can be compared accurately.

| Metric Type | Format | Example | Description |

| Volume receiving at least a given dose | V | V20Gy[%] | The percentage of the volume receiving at least 20 Gy. |

| Volume receiving a dose within a range | V | V10Gy-20Gy[cc] | The volume in cubic centimeters receiving between 10 and 20 Gy. |

| Dose to a percentage of the volume | D | D95%[cGy] | The dose in cGy delivered to 95% of the volume. |

| Mean Dose | Mean[Units] | Mean[Gy] | The mean dose in Gy to the structure. |

| Maximum Dose | Max[Units] | Max[cGy] | The maximum dose in cGy to the structure. |

| Minimum Dose | Min[Units] | Min[Gy] | The minimum dose in Gy to the structure. |

Table 3: Standardized DVH Nomenclature

The units for dose and volume are explicitly stated in brackets. The recommended unit for dose in DVH metrics for normal tissues is Gy, while cGy is often used for target structures. The standard unit for volume is cubic centimeters (cc).

Logical Structure of TG-263 DVH Nomenclature

The following diagram illustrates the components of the standardized DVH nomenclature.

Conclusion

The recommendations of the TG-263 task group represent a foundational step toward improving the consistency and quality of data in radiation oncology. By providing a standardized nomenclature for structures and DVH metrics, TG-263 facilitates clearer communication, enhances patient safety through automation, and enables the large-scale data aggregation necessary for advancing research and clinical practice. The adoption of these standards is a collaborative effort that requires the cooperation of physicians, physicists, dosimetrists, and vendors to realize the full benefits for the radiation oncology community.

References

A Technical Guide to Standardized Nomenclature in Radiotherapy: Enhancing Data Integrity and Interoperability for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The consistent and precise use of nomenclature in radiotherapy is paramount for ensuring patient safety, facilitating interoperability between systems, and enabling robust data aggregation for clinical trials and research. This technical guide provides a comprehensive overview of the core principles of standardized nomenclature in radiotherapy, with a focus on the recommendations from the International Commission on Radiation Units and Measurements (ICRU) and the American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263). Adherence to these standards is critical for generating high-quality, reproducible data essential for advancing cancer treatment and drug development.

Core Concepts in Radiotherapy Nomenclature

Standardized nomenclature in radiotherapy revolves around two key areas: the definition and naming of anatomical structures, including target volumes and organs at risk (OARs), and the reporting of dosimetric data, primarily through Dose-Volume Histograms (DVHs).

Target Volume Definitions

The ICRU has established a hierarchical framework for defining target volumes to ensure a systematic and consistent approach to treatment planning.[1] These volumes are fundamental to radiotherapy and are defined as follows:

-

Gross Tumor Volume (GTV): This represents the macroscopic, visible extent of the tumor.[1][2] Its accurate delineation is heavily reliant on high-quality imaging.

-

Clinical Target Volume (CTV): The CTV encompasses the GTV and/or subclinical microscopic disease that needs to be treated to achieve a cure.[2] Defining the CTV is a clinical judgment based on the understanding of tumor spread patterns.

-

Internal Target Volume (ITV): The ITV is an expansion of the CTV to account for internal physiological movements, such as respiratory motion.[3]

-

Planning Target Volume (PTV): A geometrical concept, the PTV is a margin added to the CTV (or ITV) to account for uncertainties in patient positioning and treatment delivery. The goal is to ensure that the prescribed dose is delivered to the CTV.

Organs at Risk (OARs) and Planning Risk Volumes (PRVs)

OARs are normal tissues whose radiation tolerance may limit the dose that can be delivered to the target volume. To account for uncertainties in the position of OARs, a Planning Risk Volume (PRV) may be defined, which is a margin added to the OAR.

AAPM TG-263: A Unified Nomenclature System

The AAPM Task Group 263 was established to provide comprehensive guidelines for standardizing nomenclature in radiation oncology. The primary goals of TG-263 are to enhance safety, improve the quality of care, and facilitate the pooling of data for research and clinical trials by standardizing:

-

Structure Names: Providing a consistent naming convention for targets and OARs across different treatment planning systems.

-

Dosimetric Data: Standardizing the nomenclature for Dose-Volume Histogram (DVH) metrics.

-

Templates: Offering templates for clinical trial groups to facilitate the adoption of these standards.

-

Formalism: Creating a schema that can accommodate the addition of new structures in the future.

A collaborative effort involving multiple societies, including ASTRO and ESTRO, contributed to the development of these guidelines to ensure broad applicability and adoption.

Data Presentation: Standardized Naming Conventions and Dose Constraints

To facilitate easy comparison and implementation, the following tables summarize the standardized nomenclature for common organs at risk as recommended by TG-263 and provide examples of quantitative dose-volume histogram (DVH) constraints for various treatment sites.

Table 1: Standardized Nomenclature for Common Organs at Risk (OARs) - TG-263

| Anatomic Region | TG-263 Primary Name | TG-263 Reverse Order Name |

| Head and Neck | Brain | Brain |

| Brainstem | Brainstem | |

| SpinalCord | SpinalCord | |

| Parotid_L | L_Parotid | |

| Parotid_R | R_Parotid | |

| Esophagus | Esophagus | |

| Larynx | Larynx | |

| Mandible | Mandible | |

| OpticNrv_L | L_OpticNrv | |

| OpticNrv_R | R_OpticNrv | |

| Chiasm | Chiasm | |

| Eye_L | L_Eye | |

| Eye_R | R_Eye | |

| Thorax | Lung_L | L_Lung |

| Lung_R | R_Lung | |

| Lungs | Lungs | |

| Heart | Heart | |

| Esophagus | Esophagus | |

| SpinalCord | SpinalCord | |

| Abdomen | Liver | Liver |

| Kidney_L | L_Kidney | |

| Kidney_R | R_Kidney | |

| Stomach | Stomach | |

| Bowel_Sm | Sm_Bowel | |

| Pelvis | Bladder | Bladder |

| Rectum | Rectum | |

| Femur_Head_L | L_Femur_Head | |

| Femur_Head_R | R_Femur_Head | |

| Bowel_Lg | Lg_Bowel |

Note: This table presents a selection of common OARs. For a complete and up-to-date list, refer to the official AAPM TG-263 documentation.

Table 2: Example Quantitative DVH Constraints for Organs at Risk by Treatment Site

| Treatment Site | Organ at Risk | DVH Parameter | Constraint |

| Head and Neck | Spinal Cord | Dmax | < 45 Gy |

| Brainstem | Dmax | < 54 Gy | |

| Parotid Gland (mean) | Dmean | < 26 Gy | |

| Optic Nerve | Dmax | < 54 Gy | |

| Thorax | Lung (total) | V20Gy | < 30-35% |

| Heart | V30Gy | < 40% | |

| Esophagus | V60Gy | < 17% | |

| Pelvis | Rectum | V70Gy | < 20% |

| Bladder | V80Gy | < 15% | |

| Femoral Heads (mean) | Dmean | < 50 Gy |

Disclaimer: These values are examples and may vary depending on the specific clinical protocol, fractionation schedule, and treatment technique. Always refer to the specific protocol or institutional guidelines.

Experimental Protocols: Implementing Standardized Nomenclature

The successful implementation of standardized nomenclature within a research or clinical setting requires a structured and multidisciplinary approach. The following protocol outlines the key steps for adoption.

Protocol for Implementation of Standardized Nomenclature

1. Establish a Multidisciplinary Implementation Team:

-

Composition: The team should include radiation oncologists, medical physicists, dosimetrists, radiation therapists, and IT personnel.

-

Leadership: Designate a project leader to oversee the implementation process.

2. Review and Adopt a Standard:

-

Primary Standard: Adopt the AAPM TG-263 nomenclature as the institutional standard.

-

Customization: While adherence to the standard is crucial, the team may need to address institution-specific structures not covered by the primary standard. Any additions should follow the TG-263 formalism.

3. Develop an Institution-Specific Nomenclature Guide:

-

Documentation: Create a comprehensive document that lists all approved structure names and their definitions.

-

Accessibility: Make this guide readily accessible to all members of the radiotherapy team.

4. Configure Treatment Planning System (TPS) and Record & Verify (R&V) Systems:

-

Template Creation: Develop and implement standardized structure templates within the TPS for various treatment sites.

-

System Updates: Ensure that the R&V system is configured to recognize and correctly handle the standardized nomenclature.

5. Training and Education:

-

All Staff: Conduct thorough training for all personnel involved in the radiotherapy workflow on the new standardized nomenclature.

-

Ongoing Education: Provide regular updates and refresher training sessions.

6. Quality Assurance and Auditing:

-

Peer Review: Incorporate nomenclature checks into the peer review process for treatment plans.

-

Regular Audits: Conduct periodic audits of treatment plans to ensure compliance with the standardized nomenclature.

-

Feedback Mechanism: Establish a system for reporting and addressing any issues or inconsistencies.

Mandatory Visualizations

To further clarify the relationships and workflows discussed, the following diagrams are provided.

References

Navigating the Landscape of Standardized Radiation Oncology Data: A Technical Guide to TG-263 Compliance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core tenets of TG-263, offering a roadmap for its implementation in clinical trials, data-pooling initiatives, and routine clinical practice.[2] By embracing these standards, the scientific community can enhance the safety and quality of radiation therapy, and more importantly, unlock the full potential of collective data for groundbreaking research and development.

The Genesis and Rationale of TG-263

The proliferation of digital imaging and treatment planning systems in radiation oncology has led to a significant challenge: a lack of standardized nomenclature. Different institutions, and even different clinicians within the same institution, have historically used varied and often ambiguous terms to describe anatomical structures and dosimetric values. This inconsistency poses a substantial barrier to aggregating data for clinical trials, conducting retrospective research, and developing robust predictive models.

Recognizing this critical need, the AAPM convened TG-263, a multi-disciplinary and multi-institutional task group composed of physicists, physicians, dosimetrists, and representatives from various professional societies and vendors. The primary charge of this group was to develop consensus guidelines for standardizing:

-

Structure Names: Creating a consistent naming convention for both treatment targets and normal tissues, referred to as organs at risk (OARs).

-

Dosimetric Data: Establishing a standardized nomenclature for dose-volume histogram (DVH) metrics.

-

Implementation Templates: Providing practical tools to facilitate the adoption of these standards.

-

A Formalized Schema: Developing a framework that can accommodate future additions and modifications to the nomenclature.

The overarching goal of TG-263 is to foster a data ecosystem where information can be seamlessly exchanged, compared, and analyzed across different platforms and institutions, thereby accelerating the pace of innovation in radiation oncology.

Core Recommendations: A Quantitative Framework

The recommendations of TG-263 provide a structured and unambiguous system for naming anatomical structures and defining dosimetric parameters. This standardization is essential for ensuring that data is interpreted consistently, a prerequisite for valid multi-institutional research.

Standardized Structure Nomenclature

A key output of TG-263 is a comprehensive dictionary of standardized names for OARs. The naming convention follows a logical, hierarchical structure to minimize ambiguity. The following table summarizes the recommended naming convention for a selection of common OARs.

| Anatomical Region | TG-263 Primary Name | Laterality Suffix | Example |

| Head and Neck | Brain | _L, _R | Brain |

| Brainstem | Brainstem | ||

| Cochlea | _L, _R | Cochlea_L | |

| Eye | _L, _R | Eye_R | |

| Lens | _L, _R | Lens_L | |

| OpticNrv | _L, _R | OpticNrv_R | |

| Parotid | _L, _R | Parotid_L | |

| Thorax | Heart | Heart | |

| Lung | _L, _R | Lung_R | |

| SpinalCord | SpinalCord | ||

| Abdomen/Pelvis | Bladder | Bladder | |

| Bowel | Bowel | ||

| Kidney | _L, _R | Kidney_L | |

| Liver | Liver | ||

| Rectum | Rectum |

For target volumes, TG-263 provides a set of guiding principles rather than a rigid naming dictionary, acknowledging the greater variability in clinical practice. The recommended structure for target names is as follows:

TargetType_DoseLevel_Descriptor

The components of this structure are detailed in the table below:

| Component | Description | Example |

| TargetType | The type of target volume, e.g., Gross Tumor Volume (GTV), Clinical Target Volume (CTV), Planning Target Volume (PTV). | PTV |

| DoseLevel | The prescribed dose in cGy. | 5040 |

| Descriptor | An optional descriptor to provide additional information, such as the specific nodal region. | LN |

| Full Example | PTV_5040_LN |

Standardized Dosimetric Nomenclature

To ensure that dose-volume metrics are reported and interpreted consistently, TG-263 provides a standardized format for their nomenclature. This is crucial for comparing treatment plans and for defining constraints in clinical trials. The recommended format is:

MetricType_Parameter(Unit)

The following table provides examples of standardized dosimetric nomenclature:

| Metric Type | Description | Standardized Nomenclature |

| Volume receiving at least a specified dose | The volume of a structure receiving at least X Gy. | V(Gy) |

| Example | The volume of the rectum receiving at least 50 Gy. | V50Gy(cc) |

| Dose to a specified volume | The minimum dose delivered to the "hottest" X% of a structure's volume. | D(%) |

| Example | The dose to 2% of the bladder volume. | D2%(Gy) |

| Mean Dose | The mean dose to a structure. | Mean(Gy) |

| Maximum Dose | The maximum dose to a structure. | Max(Gy) |

Methodological Approach to Standardization

The development of the TG-263 recommendations was a rigorous, consensus-driven process involving a diverse group of stakeholders. This "experimental protocol" for establishing a standardized nomenclature can be broken down into several key phases:

-

Task Group Formation and Composition: The AAPM assembled a large and diverse task group of 57 members, including physicists, physicians, dosimetrists, and representatives from vendors and various national and international oncology groups. This broad representation was crucial for ensuring that the recommendations would be comprehensive and widely adoptable.

-

Literature Review and Existing Standards Analysis: The task group began by reviewing existing, often disparate, nomenclature standards used by various clinical trial groups and institutions. This initial analysis helped to identify common practices, challenges, and areas where standardization was most needed.

-

Iterative Development and Consensus Building: The core of the TG-263 methodology was an iterative process of drafting, reviewing, and refining the nomenclature recommendations. This involved extensive discussion and debate among the task group members to reach a consensus on the most logical, consistent, and practical naming conventions.

-

Pilot Implementation and Feedback: To test the viability of the proposed standards, the nomenclature system was piloted in a range of clinical settings. This real-world testing provided valuable feedback that was used to further refine the recommendations before finalization.

-

Formal Review and Approval: The final draft of the TG-263 report underwent a comprehensive review process by multiple AAPM committees, as well as external review by other professional societies such as the American Society for Radiation Oncology (ASTRO) and the European Society for Radiation Oncology (ESTRO). This rigorous peer-review process ensured the quality and broad acceptance of the final recommendations.

Visualizing the TG-263 Framework

To better understand the logical relationships and workflows inherent in TG-263 compliance, the following diagrams have been generated using the Graphviz DOT language.

Caption: The logical flow from the challenges in radiation oncology data to the solutions provided by TG-263 and the resulting benefits.

Caption: A recommended workflow for the clinical implementation of the TG-263 recommendations.

Conclusion

The TG-263 report represents a landmark achievement in the effort to standardize the language of radiation oncology. For researchers, scientists, and professionals in drug development, a thorough understanding and adoption of these guidelines are essential for leveraging the full power of clinical data. By ensuring that data is consistent, comparable, and unambiguous, TG-263 provides the foundation for more robust clinical trials, more insightful retrospective studies, and ultimately, the accelerated development of more effective cancer therapies. The initial effort required to implement these standards is a small price to pay for the immense long-term benefits of a truly interoperable and analyzable global dataset in radiation oncology.

References

- 1. aapm.org [aapm.org]

- 2. American Association of Physicists in Medicine Task Group 263: Standardizing Nomenclatures in Radiation Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AAPM Reports - Standardizing Nomenclatures in Radiation Oncology (2018)Nomenclatures in Radiation Oncology [aapm.org]

- 4. blog.radformation.com [blog.radformation.com]

Introduction to TG-263: The Need for Standardization

An In-Depth Technical Guide to AAPM Task Group 263 (TG-263) for Medical Physics Beginners

In the field of radiation oncology, the consistent and unambiguous communication of treatment plan data is paramount for patient safety, clinical efficiency, and the advancement of research. Historically, the lack of a standardized nomenclature for anatomical structures and dosimetric parameters has been a significant barrier to progress. This inconsistency complicates the comparison of treatment outcomes across different institutions, hinders the development of automated quality assurance tools, and poses risks to patient safety. To address these challenges, the American Association of Physicists in Medicine (AAPM) convened Task Group 263 (TG-263) to establish a consensus on standardized nomenclatures in radiation oncology.[1][2][3][4][5]

The primary objective of TG-263 is to provide a unified set of guidelines for naming structures (both targets and organs at risk) and defining dose-volume histogram (DVH) metrics. This standardization is designed to facilitate seamless data aggregation for clinical trials, support the development of "big data" analytics in radiation oncology, and improve the clarity and consistency of clinical communication. The recommendations of TG-263 are the result of a collaborative effort among a diverse group of stakeholders, including medical physicists, radiation oncologists, dosimetrists, and representatives from various professional organizations and vendors.

This guide provides a comprehensive overview of the core principles and recommendations of TG-263, tailored for researchers, scientists, and drug development professionals who are new to the field of medical physics.

Core Recommendations of TG-263

The TG-263 report outlines four key areas of standardization:

-

Standardized Structure Names: A comprehensive dictionary of names for organs at risk (OARs) and other anatomical structures, designed for use across different treatment planning systems.

-

Standardized DVH Nomenclature: A consistent syntax for defining and reporting DVH-based dosimetric parameters.

-

Implementation Templates: Resources to assist clinical trial groups and individual clinics in adopting the new standards.

-

A Formalism for Future Expansion: A structured approach to allow for the addition of new structures and metrics in a consistent manner.

Data Presentation: Standardized Nomenclatures

Structure Nomenclature

A core component of the TG-263 report is a comprehensive spreadsheet listing standardized names for hundreds of anatomical structures. The naming convention follows a logical hierarchy, generally moving from the general to the specific. For beginners, it's important to understand the guiding principles of this nomenclature.

Table 1: Guiding Principles for TG-263 Structure Nomenclature

| Principle | Description | Example |

| Primary Name | The main, unambiguous name of the structure. | Parotid_Gland |

| Laterality Suffix | Right or Left designation is appended at the end for clarity and consistent sorting. | Parotid_Gland_R |

| Sub-structure Definition | Specific parts of a larger organ are clearly delineated. | Femur_Head_L |

| Use of Underscores | Underscores are used as separators to improve readability and facilitate parsing by software. | Brachial_Plexus |

| Approved Abbreviations | A limited set of abbreviations is approved to maintain consistency. | CTV (Clinical Target Volume) |

| Prefixes for Special Cases | Prefixes are used to denote specific conditions, such as z_ for structures not used for dose evaluation or ~ for partially contoured structures. | z_Ring_5cm |

Dose-Volume Histogram (DVH) Nomenclature

TG-263 provides a standardized format for reporting DVH parameters to ensure that data from different systems can be accurately compared and aggregated. The nomenclature is designed to be both human-readable and machine-parsable.

Table 2: Standardized DVH Metric Nomenclature

| Metric Type | Description | TG-263 Format | Example | Interpretation |

| Volume-Dose | The volume of a structure receiving at least a certain dose. | V | V20Gy[cc] | The volume in cubic centimeters receiving at least 20 Gy. |

| Dose-Volume | The minimum dose received by a certain volume of a structure. | D | D95%[Gy] | The minimum dose in Gy received by 95% of the volume. |

| Mean Dose | The average dose to a structure. | Mean[Unit] | Mean[Gy] | The mean dose in Gy. |

| Max Dose | The maximum dose to a structure. | Max[Unit] | Max[Gy] | The maximum dose in Gy. |

| Min Dose | The minimum dose to a structure. | Min[Unit] | Min[Gy] | The minimum dose in Gy. |

Experimental Protocols: Clinical Implementation of TG-263

The adoption of TG-263 is not merely a technical update but a clinical workflow transformation. The following steps outline a protocol for implementing the TG-263 standard in a clinical or research setting.

Protocol 1: Phased Implementation of TG-263

-

Formation of a Multidisciplinary Team: Assemble a team including physicists, dosimetrists, radiation oncologists, and IT personnel to oversee the implementation process.

-

Initial Assessment and Planning:

-

Review the existing institutional nomenclature for structures and DVH metrics.

-

Identify discrepancies with the TG-263 recommendations.

-

Develop a phased rollout plan, starting with a specific disease site (e.g., prostate or head and neck) to manage the transition effectively.

-

-

Development of Standardized Templates:

-

Create new structure templates in the treatment planning system that utilize the TG-263 nomenclature.

-

Update clinical protocols and documentation to reflect the new standardized names and DVH metrics.

-

-

Staff Training and Education:

-

Conduct comprehensive training sessions for all relevant staff on the principles and practical application of the TG-263 nomenclature.

-

Provide quick-reference guides and ongoing support during the transition period.

-

-

Quality Assurance and Auditing:

-

Implement automated scripts or manual checks to verify that treatment plans adhere to the new nomenclature.

-

Regularly audit a sample of plans to ensure ongoing compliance and address any inconsistencies.

-

-

Vendor Collaboration:

-

Engage with treatment planning system vendors to ensure their software fully supports the TG-263 character sets and naming conventions.

-

Advocate for features that facilitate the adoption and enforcement of the standard.

-

Mandatory Visualization: Workflows and Logical Relationships

The following diagrams illustrate the logical structure of the TG-263 nomenclature and the workflow for its application in a multi-institutional research context.

Caption: Logical workflow for constructing a TG-263 compliant structure name.

Caption: Workflow illustrating the benefit of TG-263 in multi-institutional data sharing.

Conclusion

The AAPM TG-263 report represents a critical step forward in the standardization of radiation oncology data. For beginners in medical physics, understanding and applying these recommendations is essential for contributing to a safer and more data-driven clinical environment. By adopting a standardized nomenclature for structures and DVH metrics, the radiation oncology community can enhance the quality of clinical trials, facilitate large-scale data analysis, and ultimately, improve patient outcomes. The phased implementation protocol and the logical workflows presented in this guide provide a roadmap for the successful integration of TG-263 into clinical and research practices.

References

Foundational Principles of TG-263: A Technical Guide for Oncologists, Researchers, and Drug Development Professionals

A comprehensive overview of the American Association of Physicists in Medicine (AAPM) Task Group 263's recommendations for standardizing nomenclature in radiation oncology, designed to enhance safety, interoperability, and data-driven research.

The AAPM Task Group 263 (TG-263) report represents a landmark consensus effort to standardize nomenclature in radiation oncology.[1][2][3] This initiative was driven by the critical need to improve communication, enhance patient safety, and facilitate the seamless exchange and analysis of data for clinical trials, research, and quality improvement.[1][2] The lack of a common language for naming anatomical structures, target volumes, and dosimetric parameters has long been a significant barrier to progress in the field. TG-263 provides a comprehensive framework to address this challenge, developed through a multi-institutional and multi-vendor collaboration of physicists, physicians, dosimetrists, and other stakeholders.

Core Mandate and Guiding Principles

The primary charge of TG-263 was to establish standardized nomenclature for:

-

Anatomical Structures: Both organs at risk (OARs) and target volumes.

-

Dosimetric Data: Specifically, dose-volume histogram (DVH) metrics.

-

A Formalism for Future Expansion: A schema that can accommodate new structures and concepts as they emerge.

The overarching goal is to foster a consistent language across different treatment planning systems, clinical sites, and research initiatives, thereby reducing ambiguity and the potential for errors.

Methodology: A Consensus-Driven Approach

The recommendations of TG-263 were not derived from traditional experimental protocols but rather through a robust, consensus-based methodology. This involved a large and diverse task group of 57 members, including representatives from major academic centers, community clinics, and vendors. The process included:

-

Extensive Collaboration: Engaging a wide range of professionals to ensure the recommendations are practical and broadly applicable.

-

Multi-stakeholder Review: The draft report underwent a rigorous review process by eight AAPM committees, as well as external review by the American Society for Radiation Oncology (ASTRO), the European Society for Radiotherapy and Oncology (ESTRO), and the American Association of Medical Dosimetrists (AAMD).

-

Pilot Studies: The proposed nomenclature system was piloted to demonstrate its viability across different clinical settings and within the framework of clinical trials.

This collaborative and iterative process was crucial for developing a standard that is both comprehensive and implementable in real-world clinical workflows.

Below is a diagram illustrating the consensus-building and approval process for the TG-263 report.

Standardized Nomenclature for Non-Target Structures

A core component of TG-263 is a comprehensive list of standardized names for over 700 non-target anatomical structures. This list is provided as a downloadable spreadsheet to facilitate implementation. The naming convention follows a set of guiding principles to ensure consistency and clarity.

Key Principles for Non-Target Structure Naming:

-

Character Limit: All structure names are limited to 16 characters to ensure compatibility with most treatment planning systems.

-

Case Insensitivity: Names are unique regardless of capitalization.

-

No Spaces: Underscores are used instead of spaces.

-

Laterality: Laterality is indicated with a suffix (_L for left, _R for right).

-

Hierarchy: Names generally follow a PrimaryName_Specification format (e.g., Femur_Head_L).

The following table provides a sample of the TG-263 standardized nomenclature for common organs at risk across different anatomical regions.

| Anatomic Region | TG-263 Primary Name | Description |

| Head and Neck | Parotid_L | Left Parotid Gland |

| SpinalCord | Spinal Cord | |

| Brainstem | Brainstem | |

| Thorax | Heart | Heart |

| Lung_L | Left Lung | |

| Esophagus | Esophagus | |

| Abdomen/Pelvis | Kidney_R | Right Kidney |

| Bladder | Urinary Bladder | |

| Rectum | Rectum |

The logical hierarchy for naming non-target structures is illustrated in the diagram below.

Standardized Nomenclature for Target Volumes

Recognizing the complexity and variability in target naming conventions, TG-263 established a set of guiding principles rather than a rigid list of names. This approach allows for flexibility while ensuring that target names can be parsed by computer algorithms for data extraction and analysis.

Guiding Principles for Target Volume Naming:

| Component | Convention | Example |

| Volume Type | GTV, CTV, PTV, etc. | PTV |

| Dose Level | Suffix indicating relative dose | _High, _Low |

| Suffix indicating absolute dose in cGy | _5040 | |

| Laterality | Suffix for left or right | _L |

| Anatomic Site | Appended to the volume type | GTV_T (tumor), CTV_N (nodal) |

| Segmentation | ! suffix for a volume with another volume subtracted from it | PTV! |

The recommended structure for target volume naming is depicted in the following diagram.

References

The Impact of TG-263 on Data Pooling: A Technical Guide to Standardized Nomenclature in Radiation Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) report, a critical initiative for standardizing nomenclature in radiation oncology. While not a therapeutic agent, TG-263's impact on data pooling is transformative, enabling robust, large-scale research and improving the quality of clinical evidence—foundational elements for advancements in oncology, including drug development. This guide details the core principles of TG-263, its practical implementation, and its profound effect on the aggregation and analysis of radiation therapy data.

Executive Summary: The Challenge of Non-Standardized Data

A significant obstacle to advancing cancer research through multi-institutional collaboration has been the lack of a common language for describing radiation therapy data.[1][2] Inconsistent naming conventions for anatomical structures, treatment targets, and dosimetric values have historically hindered the ability to pool and analyze data from different sources, impeding the progress of clinical trials and outcomes research.[1][2][3]

The AAPM formed TG-263 to address this challenge by developing a consensus-based set of guidelines for nomenclature in radiation oncology. The primary goal of TG-263 is to facilitate the seamless exchange and aggregation of data to support clinical trials, registries, and large-scale outcomes research.

Core Recommendations of TG-263: A Framework for Standardization

The TG-263 report provides a comprehensive framework for standardizing the naming of key elements in radiation therapy planning and delivery. This standardization is the cornerstone of effective data pooling.

Standardized Structure Nomenclature

TG-263 provides a detailed lexicon for naming anatomical structures, including organs at risk (OARs) and target volumes. The recommendations aim for clarity, consistency, and machine-readability. Key principles of the structure nomenclature include:

-

Primary and Reverse Order Naming: To accommodate different display constraints in treatment planning systems, TG-263 proposes both a "Primary Name" (e.g., SpinalCord) and a "Reverse Order Name" (e.g., SpinalCord).

-

Laterality: Clear and consistent designation for left (_L) and right (_R) structures (e.g., Kidney_L).

-

Use of Underscores: Spaces are avoided, and underscores are used to separate components of a structure name.

-

Capitalization: "Camel case" is used for readability (e.g., BrachialPlexus).

Table 1: Examples of TG-263 Standardized Nomenclature for Organs at Risk (OARs)

| Anatomic Region | Structure | TG-263 Primary Name |

| Head and Neck | Optic Nerve, Left | OpticNerve_L |

| Head and Neck | Parotid Gland, Right | Parotid_R |

| Thorax | Heart | Heart |

| Thorax | Lung, Left | Lung_L |

| Abdomen | Kidney, Right | Kidney_R |

| Pelvis | Bladder | Bladder |

| Pelvis | Rectum | Rectum |

Standardized Dosimetric Nomenclature

In addition to structure names, TG-263 provides guidelines for the consistent naming of dose-volume histogram (DVH) metrics. This ensures that dose parameters from different plans and institutions are comparable.

Table 2: Examples of TG-263 Standardized Nomenclature for DVH Metrics

| Metric Type | Description | TG-263 Format | Example |

| Volume Dose | Volume receiving at least a specified dose | V[Dose][Units] | V20Gy (Volume receiving at least 20 Gy) |

| Dose Volume | Dose to a specified volume | D[Volume][Units] | D95% (Dose to 95% of the volume) |

| Mean Dose | Mean dose to a structure | Mean[Units] | Mean[Gy] |

| Max Dose | Maximum dose to a structure | Max[Units] | Max[Gy] |

The Impact of TG-263 on Data Pooling: A Logical Workflow

The implementation of TG-263 fundamentally streamlines the process of data pooling by creating a consistent data structure. The following diagrams illustrate the logical workflow with and without standardized nomenclature.

References

Methodological & Application

Application Notes and Protocols for the Implementation of AAPM TG-263 in Treatment Planning Systems

For: Researchers, Scientists, and Drug Development Professionals

Objective: To provide a detailed guide for the implementation of the American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) recommendations for standardizing nomenclature in radiation oncology treatment planning systems (TPS). Adherence to these guidelines is critical for enhancing patient safety, improving workflow efficiency, and enabling robust data aggregation for research and clinical trials.[1][2][3][4][5]

Introduction to TG-263

The AAPM TG-263 report, published in 2018, provides a consensus on standardized nomenclatures for target volumes, organs at risk (OARs), and dose-volume histogram (DVH) metrics in radiation oncology. The primary goal is to reduce variability in naming conventions across different institutions and vendor platforms, which is a significant barrier to the automated extraction and pooling of data for clinical trials and outcomes research. This document outlines the practical steps and protocols for implementing these standards within a clinical or research setting.

The core recommendations of TG-263 focus on standardizing:

-

Structure names for targets and normal tissues across all imaging and treatment planning platforms.

-

Nomenclature for dosimetric data, particularly DVH-based metrics.

-

A formal structure that can be expanded as new structures are defined in the future.

Pre-Implementation Planning and Strategy

Successful implementation of TG-263 requires careful planning and a multidisciplinary approach. Key challenges include the time and effort required for implementation and the need for buy-in from all members of the radiation oncology team, especially physicians.

Assembling an Implementation Team

A dedicated, multidisciplinary team is essential for a smooth transition. The team should include representatives from:

-

Medical Physics: To lead the technical implementation within the TPS, develop and validate templates, and create compliance scripts.

-

Dosimetry: As primary users of the TPS, their input on workflow integration is crucial.

-

Radiation Oncology: Physician buy-in is a critical factor for success.

-

Information Technology (IT): To assist with any system-level changes or integrations.

-

Clinical Research Staff: To ensure the standardized nomenclature meets the requirements for data collection in clinical trials.

Implementation Strategy: Phased Approach

A phased rollout is recommended to manage the transition effectively and minimize disruption to clinical workflows.

-

Phase 1: Template Development and Initial Implementation. Begin by developing TG-263 compliant structure templates for the most common treatment sites.

-

Phase 2: Automation and Scripting. Introduce automated scripts to check for compliance and assist users in adhering to the new nomenclature.

-

Phase 3: Full Implementation and Auditing. Roll out the standardized nomenclature across all treatment sites and establish a regular audit process to ensure ongoing compliance.

Core Implementation Protocols

Protocol for Developing TG-263 Compliant TPS Templates

Objective: To create standardized structure templates within the TPS for various treatment sites that adhere to TG-263 nomenclature.

Methodology:

-

Review TG-263 Recommendations: Familiarize the implementation team with the specific naming conventions for OARs and the guiding principles for target volumes outlined in the TG-263 report.

-

Analyze Existing Nomenclature: Conduct an audit of the current structure naming conventions used within the department to identify inconsistencies and areas for improvement.

-

Create a Nomenclature Mapping Table: Develop a spreadsheet that maps existing, non-standard names to the approved TG-263 nomenclature. This will serve as a reference during the transition.

-

Prioritize Treatment Sites: Begin with the most frequently treated disease sites in your clinic.

-

Develop Site-Specific Templates: For each prioritized site, create a new structure template in the TPS.

-

OAR Naming: Use the "Primary Name" format recommended by TG-263, where the structure categorization proceeds from general to specific, with laterality at the end (e.g., Kidney_L, Femur_Head_R).

-

Target Naming: Follow the TG-263 guiding principles for target volumes. This includes specifying the target type (GTV, CTV, PTV), any relevant sub-volumes, and the dose level (e.g., PTV_High, PTV_Low or PTV_5040 for dose in cGy).

-

Optimization Structures: For structures used for planning and optimization but not for dose evaluation, use the 'z' prefix as suggested by TG-263 (e.g., zRing).

-

-

Incorporate Color-Coding: Establish a consistent and intuitive color scheme for structures within the templates to improve visual identification.

-

Peer Review and Approval: Have the templates reviewed and approved by the entire implementation team, particularly the radiation oncologists.

-

Deploy and Train: Deploy the approved templates in the clinical workflow and provide training to all TPS users.

Protocol for Scripting and Automation of TG-263 Compliance

Objective: To develop and implement scripts within the TPS to automate the checking of structure name compliance with TG-263 standards.

Methodology:

-

Identify TPS Scripting Capabilities: Determine the scripting application programming interface (API) capabilities of your TPS (e.g., Varian Eclipse ESAPI, RayStation scripting API).

-

Develop a Compliance-Checking Script:

-

The script should iterate through all structures in a patient's plan.

-

It should compare each structure name against a dictionary or a set of regular expressions representing the approved TG-263 nomenclature.

-

The script should flag any non-compliant names and, if possible, suggest the correct TG-263 alternative.

-

-

Integrate the Script into the Workflow: The script can be designed to run at specific points in the workflow, such as:

-

Upon import of a new structure set.

-

Before the start of treatment planning.

-

As part of the pre-treatment plan check.

-

-

Provide User Feedback: The script should provide clear and actionable feedback to the user, such as a list of non-compliant structures and their suggested corrections.

-

Open-Source Solutions: Consider leveraging existing open-source solutions for TG-263 compliance, which can be adapted to your specific clinical environment.

Protocol for Validation of TG-263 Implementation

Objective: To experimentally validate the successful implementation of TG-263 nomenclature and assess its impact on workflow and data quality.

Methodology:

-

Establish Baseline Metrics: Before full implementation, collect data on the prevalence of non-standardized nomenclature. This can be done by retrospectively analyzing a cohort of recent treatment plans.

-

Define Compliance Metrics:

-

Compliance Rate: The percentage of structures in a plan that adhere to the TG-263 standard.

-

Error Rate: The percentage of structures with non-compliant names.

-

-

Conduct a Phased Audit:

-

Post-Template Implementation: After deploying the new templates, audit a set of new plans to measure the initial improvement in compliance.

-

Post-Scripting Implementation: After deploying the compliance-checking script, conduct another audit to measure the further reduction in errors.

-

-

User Feedback Survey: Survey the clinical staff (dosimetrists, physicists, and physicians) to gather qualitative feedback on the new workflow, the utility of the templates and scripts, and any perceived challenges.

-

Data Extraction Test: Perform a test data extraction from a set of plans created using the new nomenclature to ensure that the standardized names can be correctly and automatically parsed for research purposes.

-

Analyze and Report: Analyze the quantitative and qualitative data to assess the success of the implementation and identify any areas for further improvement.

Data Presentation

Table 1: Example Nomenclature Mapping

| Pre-TG-263 Name | TG-263 Compliant Name | Notes |

| Lt Kidney | Kidney_L | Standardized laterality suffix. |

| Brainstem | Brainstem | No change needed. |

| PTV 50.4 | PTV_5040 | Dose in cGy as per TG-263 recommendation. |

| Cord+5mm | SpinalCord_PRV05 | PRV with margin in mm. |

| Ring | zRing | 'z' prefix for optimization structure. |

| Bowel | Bowel_Sml | Specification of small or large bowel if applicable. |

| PTV high | PTV_High | Relative dose level for SIB plans. |

Table 2: Compliance Audit Log

| Audit Phase | Date Range | Number of Plans Audited | Total Structures Audited | Non-Compliant Structures | Compliance Rate (%) |

| Baseline | 2025-01-01 to 2025-03-31 | 50 | 1250 | 450 | 64% |

| Post-Template | 2025-07-01 to 2025-09-30 | 50 | 1300 | 104 | 92% |

| Post-Scripting | 2026-01-01 to 2026-03-31 | 50 | 1320 | 26 | 98% |

Visualizations

Diagram 1: TG-263 Implementation Workflow

Caption: A high-level overview of the phased implementation workflow for TG-263.

Diagram 2: TG-263 OAR Naming Convention Logic

Caption: Logical flow for constructing a TG-263 compliant OAR name.

Diagram 3: Validation Protocol Workflow

Caption: Workflow for the experimental validation of TG-263 implementation.

Conclusion

The implementation of TG-263 is a significant undertaking that offers substantial benefits in terms of patient safety, workflow efficiency, and the potential for "big data" research in radiation oncology. By following a structured, phased approach with dedicated protocols for template creation, automation, and validation, institutions can successfully transition to this standardized nomenclature. The use of TPS-specific tools like templates and scripts is highly effective in increasing and maintaining compliance. Continuous monitoring and user feedback are essential for the long-term success of this initiative.

References

- 1. Technical Note: An open source solution for improving TG‐263 compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.radformation.com [blog.radformation.com]

- 3. American Association of Physicists in Medicine Task Group 263: Standardizing Nomenclatures in Radiation Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aapm.org [aapm.org]

- 5. AAPM Reports - Standardizing Nomenclatures in Radiation Oncology (2018)Nomenclatures in Radiation Oncology [aapm.org]

Revolutionizing Radiation Oncology: Application Notes and Protocols for TG-263 Compliant Structure Naming of Organs at Risk

For Researchers, Scientists, and Drug Development Professionals

In the landscape of radiation oncology, precision and consistency are paramount. The accurate delineation and naming of Organs at Risk (OARs) are critical for developing safe and effective radiation therapy plans, facilitating multi-institutional data sharing, and ensuring the integrity of clinical trials. The American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) has established a comprehensive set of guidelines to standardize the nomenclature of OARs, a crucial step towards advancing research and improving patient outcomes.[1][2]

These application notes provide a detailed protocol for implementing TG-263 compliant structure naming for OARs, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will enhance the clarity, consistency, and interoperability of data, ultimately accelerating the pace of innovation in radiation oncology and the development of novel cancer therapies.

Introduction to TG-263 and its Importance

The primary objective of the TG-263 report is to reduce variability in the naming of structures for radiation therapy planning.[3] This standardization is a vital precursor to the development of automated solutions for data extraction, quality assurance, and large-scale data analysis.[1] For drug development professionals, consistent OAR naming is essential for accurately assessing the toxicity profile of new therapeutic agents when used in combination with radiation therapy, as it allows for the reliable pooling and comparison of data across different clinical trial sites.

Key Benefits of TG-263 Compliance:

-

Enhanced Data Integrity and Interoperability: Standardized naming facilitates the seamless exchange and aggregation of data from multiple institutions, which is critical for robust clinical trials and retrospective research.

-

Improved Efficiency and Reduced Errors: Automation of data processing and quality assurance checks becomes more reliable, reducing the potential for human error and freeing up valuable researcher time.

-

Facilitation of "Big Data" Initiatives: Large-scale data mining and machine learning applications in radiation oncology are heavily reliant on consistent and unambiguous data.

-

Strengthened Regulatory Submissions: For drug development professionals, high-quality, standardized data from clinical trials can lead to more efficient and reliable regulatory reviews.

Core Principles of TG-263 OAR Nomenclature

The TG-263 guidelines for OAR naming are built upon a set of core principles designed to be logical, consistent, and compatible with existing treatment planning systems.

Table 1: Core Principles of TG-263 OAR Naming

| Principle | Description | Example |

| Primary Name Format | Structure categorization proceeds from general to specific, with laterality appended at the end. | Femur_L for the left femur. |

| Laterality Specification | Laterality is indicated by appending _L for left and _R for right. | Parotid_R for the right parotid gland. |

| Character Limits | Structure names are generally limited to 16 characters to ensure compatibility with most treatment planning systems. | SpinalCord |

| Partial Contours | A tilde (~) prefix is used to identify partially contoured OARs. | ~Bowel |

| Planning Organ at Risk Volumes (PRVs) | The suffix _PRV is appended to the OAR name. A uniform margin can be specified with a two-digit number in millimeters. | SpinalCord_PRV03 for a 3mm margin. |

| Use of Underscores | Underscores are used to separate components of the name, such as the organ and its laterality. | OpticNerve_L |

| No Spaces | Spaces are not used in structure names. | BrachialPlexus |

Protocol for Implementation of TG-263 Compliant Naming

Implementing a new naming convention requires a structured approach to ensure a smooth transition and consistent adoption.

Phase 1: Preparation and Planning

-

Form a Multidisciplinary Team: Include radiation oncologists, medical physicists, dosimetrists, IT personnel, and clinical trial managers.

-

Review the TG-263 Report: Thoroughly familiarize the team with the complete TG-263 report and the accompanying structure name spreadsheet available on the AAPM website.

-

Analyze Existing Nomenclature: Conduct an audit of your institution's current OAR naming practices to identify inconsistencies and deviations from the TG-263 standard.

-

Develop an Institutional Mapping Strategy: Create a comprehensive mapping document that links your legacy OAR names to the corresponding TG-263 compliant names.

Phase 2: System and Workflow Integration

-

Update Treatment Planning System (TPS) Templates: Modify or create new structure templates within your TPS to reflect the TG-263 nomenclature.

-

Develop Automated Scripts: Where possible, create scripts to automate the renaming of structures from legacy to TG-263 compliant names, especially for retrospective data analysis.

-

Integrate with Clinical Trial Protocols: For new clinical trials, ensure that the protocol explicitly mandates the use of TG-263 compliant OAR naming.

Phase 3: Training and Quality Assurance

-

Conduct Comprehensive Training: Train all relevant personnel on the new naming convention and the importance of adherence.

-

Implement a Quality Assurance (QA) Program: Establish a regular QA process to monitor compliance with the new standard. This can include manual checks and automated script-based verification.

-

Provide Ongoing Support: Designate a point person or a small group to address questions and provide support during the transition period.

Experimental Protocol for Evaluating the Impact of TG-263 Implementation

To quantify the benefits of adopting the TG-263 standard, institutions can implement a prospective study.

Title: A Prospective Study to Quantify the Impact of TG-263 Compliant OAR Naming on Efficiency, Error Rates, and Data Quality in Radiation Oncology Clinical Trials.

Objective: To measure the effect of implementing the TG-263 standardized nomenclature on key performance indicators in a clinical research setting.

Methodology:

-

Baseline Data Collection (Pre-Implementation Phase - 3 months):

-

Record the time taken for data submission for a set of clinical trial cases.

-

Quantify the number of queries and data clarification requests related to OAR naming from a central data management team.

-

Manually review a random sample of 50 treatment plans to identify and categorize OAR naming errors and inconsistencies.

-

Survey clinical staff (dosimetrists, physicists, data managers) to assess their perceived ease of data sharing and analysis.

-

-

Implementation of TG-263 Protocol (As described in Section 3).

-

Post-Implementation Data Collection (3 months):

-

Repeat the data collection steps from the pre-implementation phase on a new set of comparable clinical trial cases.

-

Utilize automated scripts to check for compliance with the TG-263 standard.

-

Quantitative Data to be Collected:

Table 2: Metrics for Evaluating TG-263 Implementation

| Metric | Pre-Implementation | Post-Implementation |

| Average time for clinical trial data submission per case (minutes) | ||

| Number of OAR naming-related queries per case | ||

| OAR naming error rate (%) | ||

| Staff satisfaction score (1-5 scale) | ||

| Automated compliance check pass rate (%) | N/A |

Visualization of the TG-263 Implementation Workflow

The following diagram illustrates the logical workflow for implementing the TG-263 compliant naming convention in a clinical or research setting.

Caption: Workflow for implementing TG-263 compliant OAR naming.

Selected TG-263 Compliant OAR Names

The following table provides a selection of commonly used OARs with their TG-263 compliant names. For a complete and up-to-date list, please refer to the official TG-263 structure spreadsheet on the AAPM website.

Table 3: Selected TG-263 OAR Nomenclature

| Anatomic Region | TG-263 Primary Name |

| Head and Neck | Brain |

| Brainstem | |

| Chiasm | |

| Cochlea_L | |

| Cochlea_R | |

| Esophagus | |

| Eye_L | |

| Eye_R | |

| Larynx | |

| Lens_L | |

| Lens_R | |

| Mandible | |

| OpticNerve_L | |

| OpticNerve_R | |

| Parotid_L | |

| Parotid_R | |

| SpinalCord | |

| Thorax | Heart |

| Lung_L | |

| Lung_R | |

| Lung_Total | |

| Ribs | |

| Abdomen | Bowel |

| Duodenum | |

| Kidney_L | |

| Kidney_R | |

| Liver | |

| Spleen | |

| Stomach | |

| Pelvis | Bladder |

| Femur_L | |

| Femur_R | |

| PenileBulb | |

| Rectum | |

| SeminalVesicles |

Conclusion

The adoption of the TG-263 compliant naming convention for OARs is a critical step forward for the fields of radiation oncology and drug development. By embracing this standardized nomenclature, researchers, scientists, and clinical trial sponsors can significantly enhance the quality, integrity, and interoperability of their data. This, in turn, will facilitate more powerful and reliable research, streamline the development of new cancer therapies, and ultimately contribute to improved patient safety and outcomes. The protocols and resources provided in these application notes offer a clear roadmap for the successful implementation of this important standard.

References